molecular formula C14H10O3 B2523896 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde CAS No. 342889-39-8

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde

Cat. No. B2523896
CAS RN: 342889-39-8
M. Wt: 226.231
InChI Key: LPIFQHGQMIRTBE-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is C14H10O3 . Its molecular weight is 226.23 g/mol .


Physical And Chemical Properties Analysis

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde has a molecular weight of 226.23 g/mol . Its melting point is between 102 and 104 °C .

Scientific Research Applications

Antioxidant Activity

The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile , which can be further reduced to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This key intermediate reacts with aryloxymethyloxiranes to produce 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols . Additionally, the same amine reacts with chloroacetyl chloride to yield N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide , which can be further modified to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-amino- and 2-sulfanylacetamide derivatives .

Sedative Properties

Compounds containing a 1,3-benzodioxole moiety have been reported to possess sedative effects. The structural fragment of 1,3-benzodioxole contributes to this activity .

Hypotensive Effects

The same structural motif has also been associated with hypotensive properties, making it relevant for cardiovascular research .

Anticonvulsant Activity

Researchers have explored compounds with 1,3-benzodioxole rings for their anticonvulsant potential. This area remains an active field of study .

Antibacterial Applications

The 1,3-benzodioxole moiety has demonstrated antibacterial effects, which could be relevant for developing novel antimicrobial agents .

Antitumor Investigations

Compounds containing this structural fragment have shown promise as antitumor agents. Researchers continue to explore their potential in cancer therapy .

Safety and Hazards

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is classified as an irritant . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFQHGQMIRTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-1,2-(methylenedioxy)benzene (80 mg, 0.40 mmol) reacted with 4-chlorophenylboronic acid (90 mg, 0.60 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.20 mmol) in 1,2-dioxane at 100° C. to give the title compound (77 mg, 85%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 10.05 (s, 1H), 7.93 (d, 2H, J=8.0 Hz), 7.68 (d, 2H, J=7.6 Hz), 7.14 (d, 2H), 7.13 (bs, 1H), 6.04 (s, 2H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.84, 148.38, 148.08, 146.81, 134.83, 133.88, 130.28, 127.26, 121.25, 108.78, 107.63, 101.41. GC/MS(EI): m/z 226 (M+), 139. Anal. Calcd for C14H10O3: C, 74.33; H, 4.46. Found: C, 74.19; H, 4.67.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

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